molecular formula C6H6N4O2 B3347541 1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione CAS No. 139173-34-5

1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione

Cat. No.: B3347541
CAS No.: 139173-34-5
M. Wt: 166.14 g/mol
InChI Key: OSHGFPDIPWJEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione is a heterocyclic compound with a unique structure that combines imidazole and diazepine rings.

Preparation Methods

The synthesis of 1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-dimethyl-4,5,7,8-tetrahydro-6H-imidazo[4,5-e][1,4]-diazepine-5,8-dione with phosphorus pentasulfide (P₂S₅) to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating or acylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

1,4,6,7-tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c11-3-1-7-6(12)10-5-4(3)8-2-9-5/h2H,1H2,(H,8,9)(H2,7,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHGFPDIPWJEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(NC(=O)N1)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80568537
Record name 1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139173-34-5
Record name 1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione
Reactant of Route 2
1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione
Reactant of Route 3
1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione
Reactant of Route 4
1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione
Reactant of Route 5
1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione
Reactant of Route 6
1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.